

Technical Support Center: LM11A-31 Central Nervous System Delivery

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Compound of Interest

Compound Name: LM11A-31

Cat. No.: B10779349

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of **LM11A-31** to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

1. What is **LM11A-31** and what is its primary mechanism of action?

LM11A-31 is an orally available, brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).^{[1][2]} It is a water-soluble isoleucine derivative.^{[2][3]} Its primary mechanism involves selectively activating pro-survival signaling pathways downstream of p75NTR, such as the PI3K/Akt and NFκB pathways, while inhibiting degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK) and caspase cascades.^[4] This dual action helps to protect neurons from apoptosis and promote neuronal survival.^[4] Notably, **LM11A-31** does not interact with the TrkA receptor.^[5]

2. How does **LM11A-31** cross the blood-brain barrier (BBB)?

LM11A-31 is described as a brain-penetrant small molecule with high blood-brain barrier permeability.^[3] Following oral administration in preclinical models, it has been shown to reach therapeutic concentrations in the brain.^[6]

3. What are the recommended administration routes for in vivo studies?

The most common and well-documented route of administration for **LM11A-31** in preclinical studies is oral gavage.[5][6] Administration in drinking water ad libitum has also been successfully used for chronic dosing.[2] Intraperitoneal (i.p.) injections have been mentioned in some studies, and intranasal administration has been explored as a potential direct nose-to-brain delivery route.[1]

4. What are the typical dosages used in animal models?

In rodent studies, oral gavage doses typically range from 10 mg/kg to 100 mg/kg, with 50 mg/kg being the most frequently used dose.[2][5] For administration in drinking water, a target dose of 75 mg/kg/day has been used.[2]

5. What is the pharmacokinetic profile of **LM11A-31** in mice?

After a single 50 mg/kg oral dose in mice, the peak brain concentration is reached approximately 30 minutes post-administration.[6] The half-life of **LM11A-31** in the mouse brain is approximately 3 to 4 hours.[6] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[6] The brain-to-plasma ratio has been reported to be approximately 3.1.[6]

6. Is **LM11A-31** available in different salt forms?

Yes, **LM11A-31** has been used in both hydrochloride (HCl) and sulfate salt forms in preclinical studies.[6][7] It is important to note the salt form when calculating the dose based on the free base molecular weight.

7. Are there any known off-target effects of **LM11A-31**?

Screening of **LM11A-31** against a panel of receptors to identify alternative targets has been reported as negative.[6] This suggests a high specificity for the p75NTR.

Troubleshooting Guides

Issue 1: Inconsistent or Low CNS Concentrations of **LM11A-31**

Potential Causes:

- Improper animal handling and administration: Stress during oral gavage can affect gastrointestinal motility and absorption.
- Variability in food intake: Food in the stomach can alter the rate and extent of drug absorption.
- Inter-individual animal variability: Genetic and physiological differences between animals can lead to variations in drug metabolism and disposition.[8]
- Incorrect solution preparation: Incomplete dissolution or precipitation of **LM11A-31** can lead to inaccurate dosing.

Solutions:

- Refine administration technique: Ensure proper restraint and gentle gavage technique to minimize stress. Consider alternative, less stressful methods like administration in palatable jelly for voluntary oral consumption.
- Standardize fasting period: A 4-hour fasting period before oral gavage has been shown to aid in compound absorption.[2] Implementing a consistent fasting protocol across all animals can reduce variability.
- Monitor animal health: Ensure all animals are healthy and free from gastrointestinal issues that could affect drug absorption.
- Ensure complete dissolution: When preparing the dosing solution, ensure **LM11A-31** is fully dissolved. Use of a vortex mixer and visual inspection against a dark background can confirm complete dissolution.

Issue 2: Preparation and Stability of LM11A-31 Solutions

Potential Causes:

- Solubility issues: While water-soluble, achieving high concentrations may require specific conditions.

- Solution degradation: Long-term storage of working solutions at room temperature may lead to degradation.

Solutions:

- Follow recommended dissolution protocols: For oral gavage, **LM11A-31** can be dissolved in sterile water.[6][7] For stock solutions, dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) can be used. Some suppliers recommend using ultrasonication to aid dissolution in aqueous solutions.
- Proper storage of solutions: Stock solutions of **LM11A-31** in water can be stored at -20°C.[5] For stock solutions in DMSO, storage at -80°C for up to a year is recommended.[9] Avoid repeated freeze-thaw cycles by preparing aliquots. For studies involving administration in drinking water, it is advisable to prepare fresh solutions regularly and shield them from light to minimize potential degradation.

Data Presentation

Table 1: Pharmacokinetic Parameters of **LM11A-31** in Mice

Parameter	Value	Species/Model	Administration Route	Dose	Citation
Tmax (Brain)	~30 minutes	CD-1 Mice	Oral Gavage	50 mg/kg	[6]
Cmax (Brain)	~1.08 µmol/L	CD-1 Mice	Oral Gavage	50 mg/kg	[6]
Brain Half-life	3 - 4 hours	CD-1 Mice	Oral Gavage	50 mg/kg	[6]
Brain-to-Plasma Ratio	3.1 ± 0.9	C57BL/6 Mice	Oral Gavage	50 mg/kg	[6]

Table 2: Preclinical and Clinical Dosing of **LM11A-31**

Species/Population	Administration Route	Dose	Study Context	Citation
Mice	Oral Gavage	10, 50, 100 mg/kg/day	Alzheimer's Disease Model	[5]
Mice	Oral Gavage	50 or 75 mg/kg	Alzheimer's Disease Model	[2]
Mice	In Drinking Water	75 mg/kg/day (targeted)	Alzheimer's Disease Model	[2]
Rats	Intranasal	15 µg/day for 3 days	Meningitis Model	[1]
Humans	Oral Capsules	400 mg/day and 800 mg/day	Phase 2a Clinical Trial (Alzheimer's)	[5]

Experimental Protocols

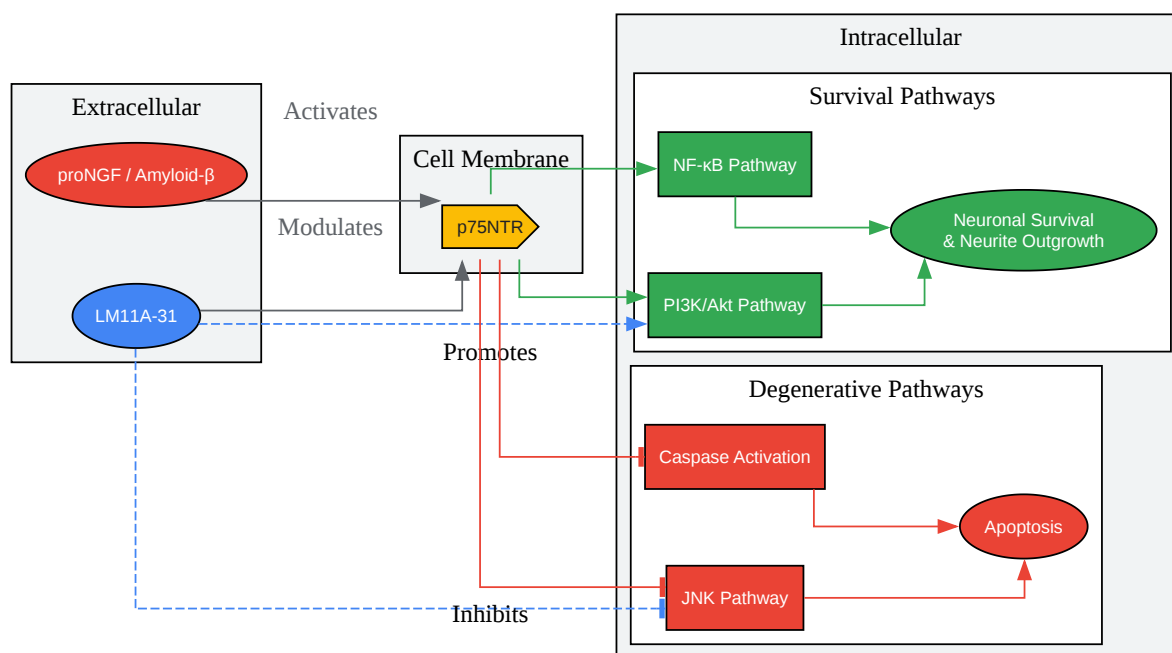
Protocol 1: Preparation of LM11A-31 for Oral Gavage

- Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. A typical gavage volume is 10 mL/kg.
- Weigh the compound: Accurately weigh the required amount of **LM11A-31** (hydrochloride or sulfate salt).
- Dissolve in vehicle: Add the weighed **LM11A-31** to a sterile conical tube. Add the calculated volume of sterile water.
- Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved and the solution appears clear. Gentle warming or brief ultrasonication may be used if necessary.
- Storage: If not for immediate use, the solution can be stored in aliquots at -20°C.[5] Before use, thaw the solution and vortex to ensure homogeneity.

Protocol 2: Administration of LM11A-31 in Drinking Water

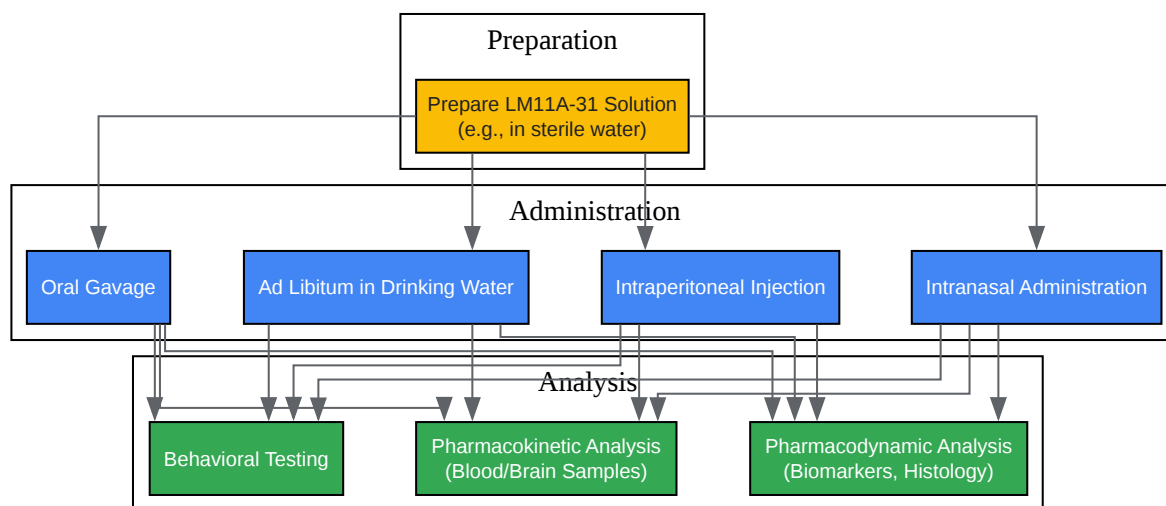
- Prepare a concentrated stock solution: Dissolve a known amount of **LM11A-31** in sterile water to create a concentrated stock solution (e.g., 0.6 mg/mL).^[2]
- Calculate the final concentration: Based on the average daily water consumption of the mice and their average body weight, calculate the final concentration of **LM11A-31** needed in the drinking water to achieve the target daily dose (e.g., 75 mg/kg/day).
- Prepare the drinking water solution: Add the calculated volume of the stock solution to the drinking water bottles.
- Monitor water consumption: Measure water intake regularly to ensure the animals are receiving the intended dose.
- Solution replacement: Replace the drinking water solution with a freshly prepared solution every 2-3 days to ensure stability and accurate dosing.

Mandatory Visualizations



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Caption: **LM11A-31** signaling pathway modulation at the p75NTR.



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